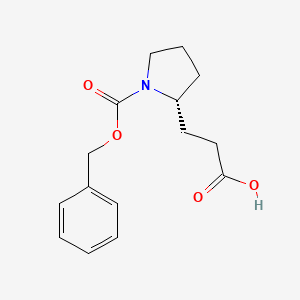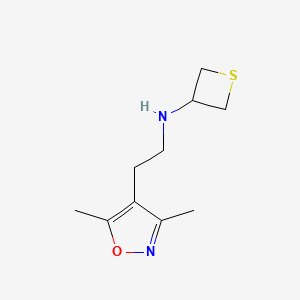
N-(2-(3,5-Dimethylisoxazol-4-yl)ethyl)thietan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(3,5-Dimethylisoxazol-4-yl)ethyl)thietan-3-amine is a compound that features a thietane ring attached to an ethyl chain, which is further connected to a 3,5-dimethylisoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3,5-Dimethylisoxazol-4-yl)ethyl)thietan-3-amine typically involves the following steps:
Formation of the 3,5-Dimethylisoxazole Ring: This can be achieved through a cyclization reaction involving appropriate precursors such as 3,5-dimethyl-4-nitroisoxazole.
Attachment of the Ethyl Chain: The ethyl chain can be introduced via a nucleophilic substitution reaction using an ethyl halide.
Formation of the Thietane Ring: The thietane ring can be synthesized through a cyclization reaction involving a suitable thiol and an alkyl halide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3,5-Dimethylisoxazol-4-yl)ethyl)thietan-3-amine can undergo various chemical reactions, including:
Oxidation: The thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The isoxazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The ethyl chain can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-(3,5-Dimethylisoxazol-4-yl)ethyl)thietan-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2-(3,5-Dimethylisoxazol-4-yl)ethyl)thietan-3-amine involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The thietane ring may also play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(2-(3,5-Dimethylisoxazol-4-yl)ethyl)thietan-3-amine: can be compared with other isoxazole derivatives and thietane-containing compounds.
3,5-Dimethylisoxazole: Shares the isoxazole moiety but lacks the thietane ring.
Thietan-3-amine: Contains the thietane ring but lacks the isoxazole moiety.
Uniqueness
The combination of the isoxazole and thietane rings in this compound provides unique structural and chemical properties that are not present in the individual components. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H16N2OS |
|---|---|
Molecular Weight |
212.31 g/mol |
IUPAC Name |
N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]thietan-3-amine |
InChI |
InChI=1S/C10H16N2OS/c1-7-10(8(2)13-12-7)3-4-11-9-5-14-6-9/h9,11H,3-6H2,1-2H3 |
InChI Key |
NDVHZIHQSVWQBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)CCNC2CSC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


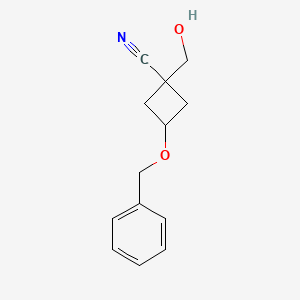
![N-Benzyl-4-chloro-N-[(2,4,6-trichloro-phenylcarbamoyl)-methyl]-benzamide](/img/structure/B12987966.png)
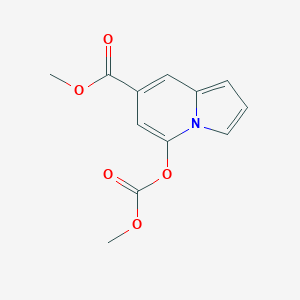
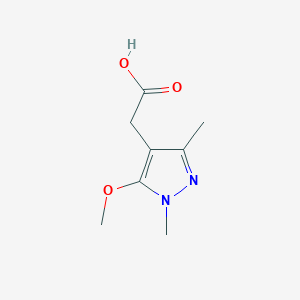
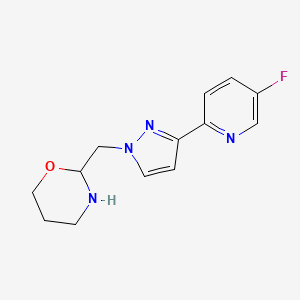
![4-Chloro-2,5,6-trimethyl-7-(2,4,6-tribromophenyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12987985.png)
![N,1,5-Trimethyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B12988000.png)
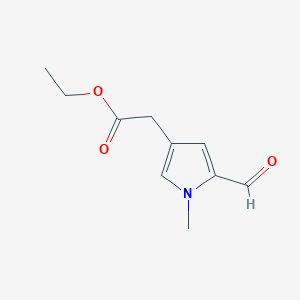

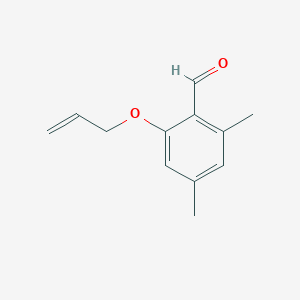
![4-Hydroxy-2-methylpyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile](/img/structure/B12988028.png)

